

Application Note: Identification of Element 118 (Oganesson) Using Alpha Decay Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CM-118

Cat. No.: B606736

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and identification of superheavy elements push the boundaries of our understanding of nuclear physics and the periodic table. Element 118, named Oganesson (Og) in honor of Professor Yuri Oganessian, is the heaviest element synthesized to date, completing the seventh row of the periodic table.^{[1][2][3]} Its identification relies on the detection of its characteristic alpha decay chain, a series of sequential alpha particle emissions that form a unique fingerprint of the parent nucleus. This application note provides a detailed protocol for the identification of element 118 using alpha decay spectroscopy, a powerful technique for characterizing the decay properties of radioactive nuclei.

The first synthesis of Oganesson was achieved in 2002 at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, by a collaboration of Russian and American scientists.^[3] The breakthrough was officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Pure and Applied Physics (IUPAP) in 2015.^{[1][3]} The production of Oganesson is an arduous process involving the bombardment of a heavy target with a specific projectile, resulting in a very low probability of fusion.^{[3][4]} Consequently, the detection and identification of the few resulting atoms require highly sensitive and precise experimental techniques.

Principle of Identification

The identification of a new superheavy element like Oganesson is based on establishing a genetic link between the newly formed parent nucleus and its known descendant nuclei through a chain of alpha decays. Alpha decay is a type of radioactive decay in which an atomic nucleus emits an alpha particle (a helium nucleus), transforming into a different nucleus with a mass number reduced by four and an atomic number reduced by two. Each alpha decay is characterized by a specific decay energy (Q-value) and half-life, which are unique to the decaying isotope.

By measuring the energies and temporal sequence of alpha particles emitted from a single, isolated heavy atom, a decay chain can be reconstructed. If this decay chain leads to a previously identified and well-characterized isotope, the identity of the new parent element can be unequivocally established. For Oganesson, the synthesized isotope is ^{294}Og , which undergoes a series of alpha decays to lighter, known elements.^{[5][6][7]}

Experimental Protocol

The experimental identification of element 118 involves three main stages: synthesis of the element, detection of its decay products, and analysis of the decay chain.

Synthesis of Oganesson (^{294}Og)

The production of ^{294}Og is achieved through a nuclear fusion reaction by bombarding a target of Californium-249 (^{249}Cf) with a beam of Calcium-48 (^{48}Ca) ions.^{[1][7][8]}

Nuclear Reaction: $^{249}\text{Cf} + ^{48}\text{Ca} \rightarrow ^{294}\text{Og} + 3n$

- **Target Preparation:** A thin, uniform target of ^{249}Cf is prepared on a suitable backing material (e.g., a thin metal foil). The target's purity and uniformity are critical for minimizing background signals and ensuring a consistent reaction rate.
- **Ion Beam:** A high-intensity beam of ^{48}Ca ions is accelerated to a specific energy (e.g., 245 MeV) using a particle accelerator, such as a cyclotron.^[9] The beam is then directed onto the ^{249}Cf target.
- **Fusion-Evaporation Reaction:** The collision of ^{48}Ca ions with ^{249}Cf nuclei can lead to the formation of a compound nucleus. This highly excited nucleus de-excites by emitting neutrons (in this case, three neutrons) to form the relatively more stable ^{294}Og nucleus.

Detection of Alpha Decay Products

The newly synthesized ${}^{294}\text{Og}$ atoms recoil from the target and are separated from the primary beam and other reaction products using a velocity filter or a recoil separator. These separators use a combination of electric and magnetic fields to guide the desired heavy ions to a detector system.

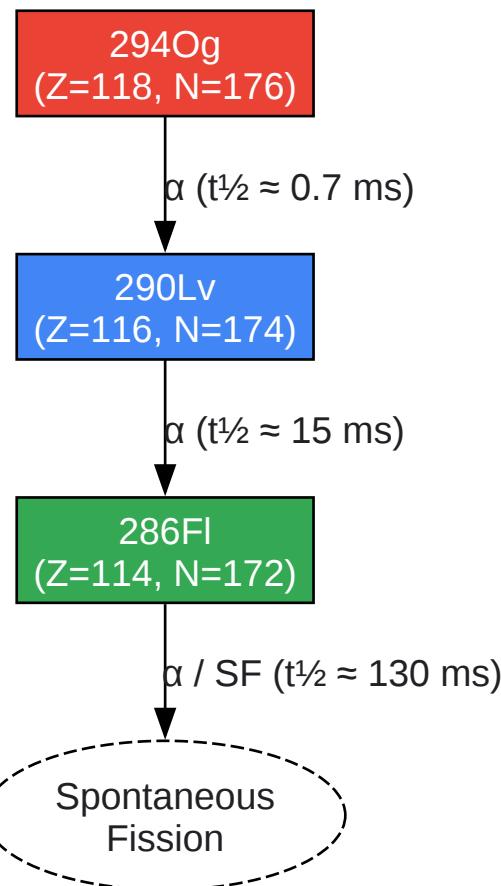
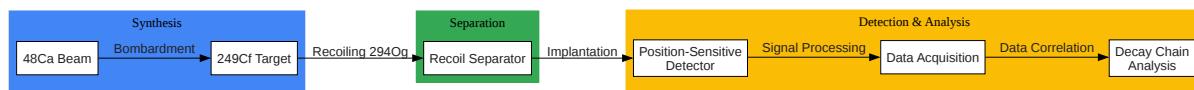
- Recoil Separator: The separator is tuned to select for the expected velocity and mass-to-charge ratio of the ${}^{294}\text{Og}$ ions.
- Detector Array: The separated ${}^{294}\text{Og}$ ions are implanted into a position-sensitive silicon detector array. This array serves two purposes: it records the position and time of implantation of the heavy ion, and it measures the energy and time of subsequent alpha decays from that implanted ion.
- Veto Detectors: The primary detector array is often surrounded by other detectors (veto detectors) to identify and reject signals from particles that may have passed through the primary detector without being fully stopped, ensuring that only full-energy alpha particle events are recorded.

Data Acquisition and Analysis

- Event-by-Event Data Recording: The data acquisition system records all events in the detector array, including the implantation of the heavy ion and all subsequent decay events at the same position. This temporal and spatial correlation is crucial for linking a decay chain to a specific implanted nucleus.
- Alpha Energy Calibration: The energy response of the silicon detectors is calibrated using standard alpha sources with well-known alpha particle energies.
- Decay Chain Reconstruction: The analysis software searches for correlated event chains. A typical chain for ${}^{294}\text{Og}$ would consist of:
 - The implantation of a heavy recoil nucleus at a specific position in the detector.
 - The detection of a high-energy alpha particle at the same position within a short time frame (milliseconds). This corresponds to the decay of ${}^{294}\text{Og}$.

- The detection of a second alpha particle at the same position, corresponding to the decay of the daughter nucleus, Livermorium-290 (${}^{\text{290}}\text{Lv}$).
- The detection of a third alpha particle from the decay of the granddaughter nucleus, Flerovium-286 (${}^{\text{286}}\text{Fl}$), which may then undergo spontaneous fission.

Data Presentation



The key quantitative data for the identification of ${}^{\text{294}}\text{Og}$ are the measured alpha decay energies and the corresponding half-lives of the isotopes in its decay chain.

Isotope	Decay Mode	Alpha Decay Energy (MeV)	Half-life
${}^{\text{294}}\text{Og}$	α	~11.7	~0.7 ms
${}^{\text{290}}\text{Lv}$	α	~11.1	~15 ms
${}^{\text{286}}\text{Fl}$	α / SF	~10.6	~130 ms

Note: The values presented are approximate and may vary slightly between different experimental measurements. SF denotes spontaneous fission.

Visualization of Experimental Workflow and Decay Chain

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [acs.org \[acs.org\]](#)

- 2. Periodic Table of Elements: Los Alamos National Laboratory [periodic.lanl.gov]
- 3. Oganesson - Wikipedia [en.wikipedia.org]
- 4. Isotopes of oganesson - Wikipedia [en.wikipedia.org]
- 5. sympnp.org [sympnp.org]
- 6. Client Challenge [periodictableofelements.fandom.com]
- 7. Oganesson-294 - isotopic data and properties [chemlin.org]
- 8. Oganesson Og (Element 118) of Periodic Table | Elements FlashCards [newtondesk.com]
- 9. Oganesson | Definition & Facts | Britannica [britannica.com]
- To cite this document: BenchChem. [Application Note: Identification of Element 118 (Oganesson) Using Alpha Decay Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606736#alpha-decay-spectroscopy-for-element-118-identification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com